Adipic dihydrazide
Overview
Description
Adipic dihydrazide, also known as hexanedihydrazide, is a chemical compound with the molecular formula C₆H₁₄N₄O₂. It is a white crystalline solid that is soluble in water. This compound is primarily used as a cross-linking agent in water-based emulsions and as a hardener for certain epoxy resins .
Mechanism of Action
Adipic dihydrazide (ADH) is a chemical compound used in various applications, including as a cross-linking agent in water-based emulsions and as a hardener for certain epoxy resins . This article will explore the mechanism of action of ADH, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
ADH is a homobifunctional cross-linking reagent that is specific for aldehydes . This means that it primarily interacts with aldehyde groups in various molecules. In the textile industry, for instance, it is used to cross-link proteins such as antibodies in a site-specific manner .
Mode of Action
The mode of action of ADH involves the formation of relatively stable hydrazone linkages . This occurs when ADH reacts with aldehydes, resulting in the creation of these linkages. The symmetrical structure of ADH, with a C4 backbone and reactive group of C=ONHNH2, facilitates this interaction .
Result of Action
The primary result of ADH’s action is the formation of stable hydrazone linkages . This can have various effects depending on the context. For example, in textiles, ADH can help to cross-link proteins, enhancing the properties of the textile material .
Action Environment
The action of ADH can be influenced by environmental factors. For instance, textile products containing ADH can continuously adsorb formaldehyde from the surrounding environment during storage . This suggests that the presence and concentration of aldehydes in the environment can impact the action and efficacy of ADH.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adipic dihydrazide is synthesized through the reaction of adipic acid with hydrazine hydrate. There are two main methods for its preparation:
One-step Method: This involves the direct reaction of adipic acid with hydrazine hydrate under reflux conditions. The reaction mixture is then cooled to precipitate the product, which is filtered, washed, and dried.
Two-step Method: This method involves the esterification of adipic acid with methanol or ethanol to form adipic acid dimethyl or diethyl ester. The ester is then reacted with hydrazine hydrate to produce this compound.
Industrial Production Methods: In industrial settings, the one-step method is often preferred due to its simplicity and lower production costs. The reaction is typically carried out in a continuous reactor, and the product is purified through crystallization and filtration .
Chemical Reactions Analysis
Adipic dihydrazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form adipic acid and nitrogen gas.
Reduction: It can be reduced to form hexanediamine.
Substitution: this compound reacts with aldehydes and ketones to form hydrazones, which are relatively stable compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: The reaction with aldehydes and ketones typically occurs under mild acidic or basic conditions.
Major Products:
Oxidation: Adipic acid and nitrogen gas.
Reduction: Hexanediamine.
Substitution: Hydrazones.
Scientific Research Applications
Comparison with Similar Compounds
Adipic dihydrazide is part of a family of dihydrazides, which includes:
Isophthalic dihydrazide: Used similarly as a cross-linking agent but has a different backbone structure.
Sebacic dihydrazide: Another cross-linking agent with a longer carbon chain.
Uniqueness: this compound is unique due to its balance of reactivity and stability. Its symmetrical structure and moderate solubility in water make it particularly effective in forming stable cross-linked networks in various applications .
Properties
IUPAC Name |
hexanedihydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVAQQYNSHJXBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NN)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044361 | |
Record name | Hexanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Pellets or Large Crystals | |
Record name | Hexanedioic acid, 1,6-dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1071-93-8 | |
Record name | Adipic dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adipic acid dihydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adipic dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adipic dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1,6-dihydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adipohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADIPIC ACID DIHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK98I9YW5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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